

Physical and chemical properties of Imidazo[1,2-a]pyridin-2-ylmethanamine

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Compound of Interest

Compound Name: Imidazo[1,2-a]pyridin-2-ylmethanamine

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Technical Guide: Imidazo[1,2-a]pyridin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.^{[1][2]} This core structure is present in marketed drugs such as the hypnotic zolpidem and the cardiotonic olprinone. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow it to interact with a diverse range of biological targets, leading to activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.^{[1][2]}

This technical guide focuses on a specific derivative, **Imidazo[1,2-a]pyridin-2-ylmethanamine**. This compound serves as a key synthetic intermediate and building block for the elaboration of more complex molecules intended for drug discovery and development. Its primary amine functionality at the 2-position offers a versatile handle for further chemical modifications.

Core Physical and Chemical Properties

Quantitative data for **Imidazo[1,2-a]pyridin-2-ylmethanamine** is summarized below. It is important to note that while computed values are available, specific experimental data such as melting point, boiling point, and pKa are not widely reported in peer-reviewed literature, suggesting its primary role as a synthetic intermediate rather than a final product for biological evaluation.

Table 1: Physical and Chemical Properties of **Imidazo[1,2-a]pyridin-2-ylmethanamine**

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	[3]
Molecular Weight	147.18 g/mol	
	147.1772 g/mol	[3]
IUPAC Name	(imidazo[1,2-a]pyridin-2-yl)methanamine	
CAS Number	165736-20-9	
Canonical SMILES	C1=CC2=NC(=CN2C=C1)CN	
InChI Key	GBRIYMLJYQLICB-UHFFFAOYSA-N	[3]
Description	Combustible solid	
Hydrogen Bond Donors	2 (Computed)	
Hydrogen Bond Acceptors	3 (Computed)	
Rotatable Bond Count	2 (Computed)	
Topological Polar Surface Area	55.0 Å ² (Computed)	
XLogP3	0.7 (Computed)	

Note: Computed values are derived from computational models and may differ from experimental values.

Experimental Protocols & Synthesis

While a specific, detailed experimental protocol for the synthesis of **Imidazo[1,2-a]pyridin-2-ylmethanamine** is not readily available in a single source, a plausible and efficient synthetic route can be constructed based on established methods for functionalizing the imidazo[1,2-a]pyridine core. A common strategy involves the synthesis of an intermediate, such as imidazo[1,2-a]pyridine-2-carbonitrile, followed by its reduction to the desired primary amine.

Proposed Synthetic Pathway:

A logical two-step synthesis is outlined below. This pathway begins with the formation of the imidazo[1,2-a]pyridine core via the reaction of 2-aminopyridine with an α -halocarbonyl compound, followed by functionalization and reduction.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile

This step involves a cyclization reaction to form the core heterocyclic system with a nitrile group at the C2 position.

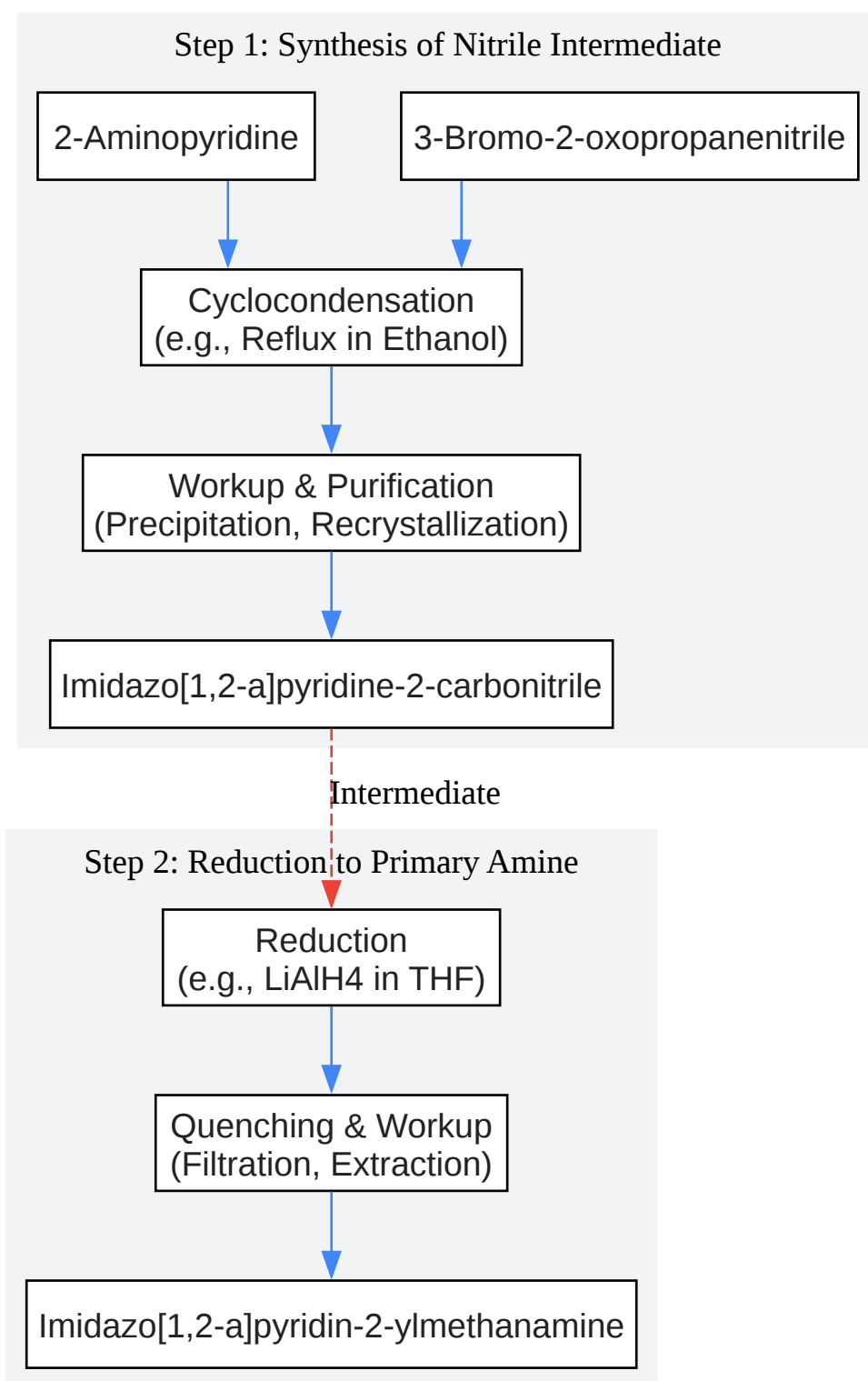
- Reactants: 2-aminopyridine and 3-bromo-2-oxopropanenitrile.
- Reaction Type: Cyclocondensation.
- General Protocol:
 - Dissolve 2-aminopyridine in a suitable solvent such as ethanol or DMF.
 - Add an equimolar amount of 3-bromo-2-oxopropanenitrile to the solution.
 - The reaction mixture is typically stirred at reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).^{[4][5]}
 - Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, followed by filtration.
 - The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

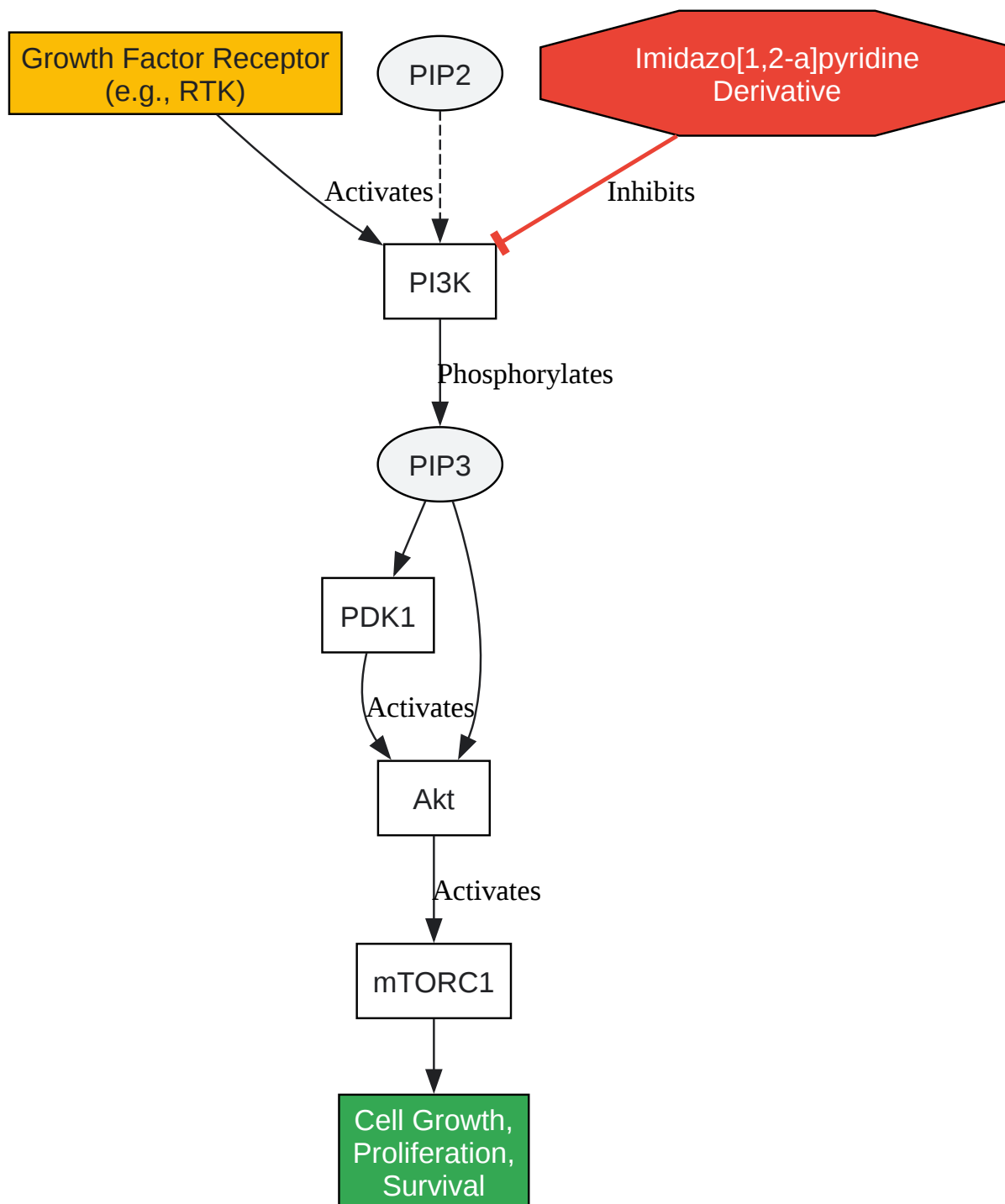
Step 2: Reduction of Imidazo[1,2-a]pyridine-2-carbonitrile to **Imidazo[1,2-a]pyridin-2-ylmethanamine**

The nitrile group is a versatile functional group that can be readily reduced to a primary amine.

- Reactant: Imidazo[1,2-a]pyridine-2-carbonitrile.
- Reducing Agent: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH_4) or catalytic hydrogenation (e.g., H_2 gas with a Raney Nickel or Palladium catalyst) is required.
- General Protocol (using LiAlH_4):
 - Suspend Lithium Aluminum Hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath.
 - Slowly add a solution of imidazo[1,2-a]pyridine-2-carbonitrile in the same dry solvent to the LiAlH_4 suspension.
 - After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reduction.
 - The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
 - The resulting salts are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na_2SO_4).
 - The solvent is removed under reduced pressure to yield the crude **Imidazo[1,2-a]pyridin-2-ylmethanamine**, which can be further purified by chromatography if necessary.

Diagram: Proposed Synthetic Workflow





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